molecular formula C16H13NO2 B14165408 4-(Furan-2-yl)-2-[2-(furan-2-yl)ethenyl]-6-methylpyridine CAS No. 928207-86-7

4-(Furan-2-yl)-2-[2-(furan-2-yl)ethenyl]-6-methylpyridine

Cat. No.: B14165408
CAS No.: 928207-86-7
M. Wt: 251.28 g/mol
InChI Key: NYRUROIUOYTSIR-UHFFFAOYSA-N
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Description

4-(Furan-2-yl)-2-[2-(furan-2-yl)ethenyl]-6-methylpyridine is an organic compound that features a pyridine ring substituted with furan groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Furan-2-yl)-2-[2-(furan-2-yl)ethenyl]-6-methylpyridine typically involves multi-step organic reactions. A common approach might include:

    Formation of the pyridine ring: This can be achieved through cyclization reactions involving suitable precursors.

    Introduction of furan groups: Furan rings can be introduced via cross-coupling reactions such as Suzuki or Heck reactions.

    Methylation: The methyl group can be introduced through alkylation reactions.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and other advanced techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furan rings.

    Reduction: Reduction reactions could target the double bonds or the pyridine ring.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens for electrophilic substitution or organometallic reagents for nucleophilic substitution.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield furan-2-carboxylic acid derivatives, while reduction could produce saturated analogs.

Scientific Research Applications

Chemistry

    Catalysis: The compound could serve as a ligand in catalytic reactions.

    Synthesis: It might be used as an intermediate in the synthesis of more complex molecules.

Biology

    Drug Development:

Medicine

    Therapeutic Agents: Possible use as a therapeutic agent, particularly if it exhibits biological activity.

Industry

    Materials Science: Applications in the development of new materials, such as polymers or electronic materials.

Mechanism of Action

The mechanism of action would depend on the specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    4-(Furan-2-yl)-2-methylpyridine: Lacks the additional furan-2-yl ethenyl group.

    2-(Furan-2-yl)ethenylpyridine: Lacks the methyl group on the pyridine ring.

Uniqueness

4-(Furan-2-yl)-2-[2-(furan-2-yl)ethenyl]-6-methylpyridine is unique due to the combination of its substituents, which may confer distinct chemical and biological properties.

Properties

CAS No.

928207-86-7

Molecular Formula

C16H13NO2

Molecular Weight

251.28 g/mol

IUPAC Name

4-(furan-2-yl)-2-[2-(furan-2-yl)ethenyl]-6-methylpyridine

InChI

InChI=1S/C16H13NO2/c1-12-10-13(16-5-3-9-19-16)11-14(17-12)6-7-15-4-2-8-18-15/h2-11H,1H3

InChI Key

NYRUROIUOYTSIR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=N1)C=CC2=CC=CO2)C3=CC=CO3

Origin of Product

United States

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